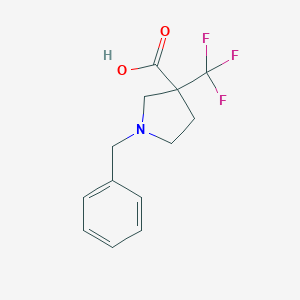

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

説明

特性

IUPAC Name |

1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)12(11(18)19)6-7-17(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIQUJLAJXRXSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C(=O)O)C(F)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10599238 | |

| Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186203-08-7 | |

| Record name | 1-(Phenylmethyl)-3-(trifluoromethyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186203-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10599238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: A Multi-technique Approach to the Structural Elucidation of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into novel therapeutics due to its unique three-dimensional structure and synthetic versatility.[1] The introduction of a trifluoromethyl group and a carboxylic acid at a quaternary center, as in 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS No. 186203-08-7), presents a formidable challenge for complete and unambiguous structural characterization.[2][3] This guide provides an in-depth, systematic workflow for the complete structural elucidation of this complex molecule. We will detail a multi-technique approach, moving from fundamental verification to advanced spectroscopic and crystallographic methods. The causality behind each experimental choice is explained, providing a logical framework for researchers in drug discovery and chemical synthesis to confidently characterize similarly complex structures.

Foundational Analysis: Confirming the Blueprint

Before delving into complex connectivity and stereochemistry, the foundational identity of the molecule—its elemental composition and the presence of key functional groups—must be rigorously confirmed. This initial phase prevents misinterpretation of more complex data later in the workflow.

Molecular Formula and Mass Verification via High-Resolution Mass Spectrometry (HRMS)

The first and most crucial step is to verify the molecular formula. HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition.

-

Rationale: For a target molecule with the proposed formula C₁₃H₁₄F₃NO₂, a precise mass measurement can differentiate it from other potential isomers or impurities with high confidence.[2][3] The calculated monoisotopic mass for this formula is 273.09766 Da.[2] Observing this mass with an error of less than 5 ppm provides strong evidence for the correct elemental composition.

Table 1: HRMS Data for C₁₃H₁₄F₃NO₂

| Parameter | Expected Value[2] | Observed Value (Hypothetical) |

| Molecular Formula | C₁₃H₁₄F₃NO₂ | C₁₃H₁₄F₃NO₂ |

| Adduct | [M+H]⁺ | [M+H]⁺ |

| Calculated Exact Mass | 274.10494 Da | 274.10494 Da |

| Measured m/z | - | 274.1051 Da |

| Error (ppm) | - | < 2 ppm |

Functional Group Identification via Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. Each functional group has characteristic vibrational frequencies when it absorbs infrared radiation.[4][5]

-

Rationale: The FT-IR spectrum serves as a qualitative fingerprint. For this molecule, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O stretches), the aromatic ring from the benzyl group, and the strong C-F bonds of the trifluoromethyl group. The presence of these key bands provides orthogonal validation of the structure proposed by HRMS.

Table 2: Key FT-IR Vibrational Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale & Interpretation |

| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | The extreme broadness is a hallmark of the hydrogen-bonded dimer common in carboxylic acids.[6] |

| Carboxylic Acid | C=O stretch | 1700-1725 | A strong, sharp peak confirming the carbonyl group. |

| Aromatic Ring | C=C stretch | 1450-1600 | Multiple sharp peaks indicative of the benzene ring in the benzyl moiety. |

| Trifluoromethyl Group | C-F stretch | 1100-1350 | Typically one or more very strong, sharp absorptions due to the high polarity of the C-F bonds. |

| Aliphatic C-H | C-H stretch | 2850-3000 | Absorptions corresponding to the sp³ C-H bonds of the pyrrolidine and benzylic methylene groups. |

Unraveling Connectivity: The NMR Spectroscopy Suite

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. A comprehensive suite of 1D and 2D NMR experiments is required to piece together the molecular skeleton bond by bond. For this molecule, we leverage ¹H, ¹³C, and ¹⁹F NMR.

The Strategic NMR Workflow

The elucidation strategy follows a logical progression. 1D spectra (¹H, ¹³C, ¹⁹F) provide an inventory of the magnetic nuclei, while 2D experiments (COSY, HSQC, HMBC) reveal how they are connected.

Caption: Strategic workflow for NMR-based structure elucidation.

¹H and ¹⁹F NMR Spectroscopy: The Initial Look

-

¹H NMR: This spectrum reveals the number of distinct proton environments, their integration (number of protons), and their multiplicity (neighboring protons). We anticipate signals for the 5 aromatic protons, the 2 benzylic protons, and the 6 diastereotopic protons on the pyrrolidine ring. The carboxylic acid proton will appear as a broad singlet at a high chemical shift.

-

¹⁹F NMR: Given the CF₃ group, this experiment is crucial. It is expected to show a single, sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift provides information about the electronic environment of the CF₃ group.[7][8]

¹³C NMR Spectroscopy: Mapping the Carbon Backbone

The ¹³C NMR spectrum shows a signal for each unique carbon atom. Key expected signals include the carboxylic acid carbonyl, the aromatic carbons, the benzylic carbon, the pyrrolidine carbons, the crucial quaternary carbon at the 3-position, and the carbon of the trifluoromethyl group, which will appear as a quartet due to ¹J-coupling with the three fluorine atoms.

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR provides the instructions for assembly.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will establish the connectivity within the pyrrolidine ring (H2-H3 is absent, but H4-H5) and confirm the integrity of the benzyl group's aromatic system.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It is an unambiguous way to assign the carbon signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons that are 2-3 bonds away.

Rationale for HMBC's Critical Role:

-

Connecting Benzyl to Pyrrolidine: A correlation from the benzylic protons (-CH₂-) to the C2 and C5 carbons of the pyrrolidine ring will definitively prove the point of attachment.

-

Confirming the Quaternary Center: Correlations from the pyrrolidine protons at C2 and C4 to the quaternary carbon (C3) and the carbonyl carbon (-COOH) will lock in the substitution pattern around this key structural feature.

Caption: Visualization of key COSY and HMBC correlations for structural assembly.

The Gold Standard: Single-Crystal X-ray Crystallography

While the NMR suite provides definitive evidence for the chemical constitution and connectivity, it does not unambiguously define the three-dimensional arrangement of the atoms in space, especially at the quaternary stereocenter.

-

Rationale: Single-crystal X-ray crystallography is the ultimate arbiter of molecular structure. By diffracting X-rays off a well-ordered crystal, one can generate an electron density map and solve for the precise position of every atom. This method provides incontrovertible proof of the relative stereochemistry and detailed conformational information (bond lengths, bond angles, and torsion angles). If the molecule is resolved into its enantiomers and crystallized, this technique can also determine the absolute stereochemistry.

Detailed Experimental Protocols

For reproducibility and scientific integrity, detailed protocols are essential.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often suitable for carboxylic acids as it allows for observation of the exchangeable -OH proton.

-

Instrument Setup: Acquire data on a 400 MHz (or higher) spectrometer equipped with a broadband probe.

-

1D ¹H Acquisition: Acquire with a standard pulse program. Typical parameters: 16-32 scans, 2s relaxation delay, spectral width covering -2 to 14 ppm.

-

1D ¹³C Acquisition: Acquire with proton decoupling. Typical parameters: 1024-4096 scans, 2s relaxation delay, spectral width covering 0 to 200 ppm.

-

1D ¹⁹F Acquisition: Acquire with proton decoupling. Typical parameters: 64-128 scans, 2s relaxation delay, referenced to an external standard like CFCl₃ (0 ppm).

-

2D Experiments (gCOSY, zfHSQC, gHMBC): Utilize standard gradient-selected pulse programs. Optimize acquisition and processing parameters according to instrument software recommendations. HMBC experiments should be optimized for a long-range coupling constant of ~8 Hz.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent signal.

Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate the [M+H]⁺ ion.

-

Analysis: Analyze the sample using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: Determine the m/z value of the molecular ion peak with high precision and use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₁₃H₁₄F₃NO₂.

Conclusion

The structural elucidation of this compound is a non-trivial task that exemplifies the need for a synergistic, multi-technique approach. By systematically applying HRMS for formula verification, FT-IR for functional group identification, a comprehensive suite of 1D and 2D NMR experiments for connectivity mapping, and finally, single-crystal X-ray crystallography for ultimate 3D confirmation, researchers can achieve an unambiguous and robust characterization. This workflow serves as a reliable template for tackling the structural challenges presented by novel, complex molecules in the landscape of modern chemical research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. Pyrrolidine. Wikimedia Foundation. [Link]

-

PubChem. 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide. National Center for Biotechnology Information. [Link]

-

Ukhanev, S. A., Fedorov, S. V., & Krivdin, L. B. (2023). Computational 19F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes. Magnetic Resonance in Chemistry, 61(5), 306-317. [Link]

-

Zhang, X., et al. (2017). Synthesis of trifluoromethylated pyrrolidines via decarboxylative [3+2] cycloaddition of non-stabilized N-unsubstituted azomethine ylides. Journal of Fluorine Chemistry, 204, 18-22. [Link]

-

PubChem. 3-(trifluoromethyl)pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

NIST. Pyrrolidine, TMS derivative. National Institute of Standards and Technology. [Link]

-

Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(19), 5779. [Link]

-

Barth, A. (2007). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1767(9), 1073-1101. [Link]

-

J-Global. Synthesis and Characterization of β-Trifluoromethyl-Substituted Pyrrolidines. Japan Science and Technology Agency. [Link]

- Google Patents.

-

ResearchGate. 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. [Link]

-

Jackson, G. E. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1-8. [Link]

-

Gallagher, W. FTIR Analysis of Protein Structure. [Link]

-

Bakulina, O. Y., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(15), 4880. [Link]

-

Gutorova, S. V., et al. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln(III). International Journal of Molecular Sciences, 23(10), 5437. [Link]

-

ResearchGate. Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. [Link]

-

Reade, S. (2016). Infrared Spectroscopy of Amino Acid Side Chains. Journal of Undergraduate Science and Technology. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Dolfen, J., et al. (2014). Selective Synthesis of Functionalized Trifluoromethylated Pyrrolidines, Piperidines, and Azepanes Starting from 1‐Tosyl‐2‐(trifluoromethyl)aziridine. Chemistry – A European Journal, 20(34), 10650-10653. [Link]

-

Chemistry LibreTexts. (2024). Biomaterials- Protein Structure Determination by FTIR Spectroscopy. [Link]

-

Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

MySkinRecipes. Methyl 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C13H14F3NO2 | CID 19691367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. undergradsciencejournals.okstate.edu [undergradsciencejournals.okstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Computational 19 F NMR of trifluoromethyl derivatives of alkenes, pyrimidines, and indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

An In-depth Technical Guide to 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical properties, synthesis, and its emerging role as a valuable scaffold in the design of novel therapeutics. The unique combination of a benzyl-protected pyrrolidine ring and a trifluoromethyl group at the C3 position imparts desirable physicochemical and pharmacological properties, making it an attractive starting point for the development of new chemical entities.

Core Molecular Attributes

Molecular Formula: C₁₃H₁₄F₃NO₂[1][2]

Molecular Weight: 273.25 g/mol [1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 273.25 g/mol | PubChem[1] |

| XLogP3 | 2.5 | ChemScene[2] |

| Hydrogen Bond Donor Count | 1 | ChemScene[2] |

| Hydrogen Bond Acceptor Count | 3 | ChemScene[2] |

| Rotatable Bond Count | 3 | ChemScene[2] |

| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |

| Exact Mass | 273.097662 g/mol | PubChem[1] |

The Strategic Importance in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[3] Its three-dimensional structure allows for the exploration of chemical space in ways that flat aromatic rings cannot. The introduction of a trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The CF₃ group's strong electron-withdrawing nature can also influence the acidity of nearby functional groups.

This compound combines these advantageous features. The benzyl group serves as a common protecting group for the secondary amine of the pyrrolidine ring, which can be readily removed during synthetic campaigns to allow for further functionalization. The carboxylic acid provides a handle for amide bond formation, a cornerstone of medicinal chemistry, enabling the facile generation of compound libraries for structure-activity relationship (SAR) studies.[4]

Proposed Synthesis Pathway

Caption: A generalized workflow for the proposed synthesis of the target molecule.

Step-by-Step Methodology (Proposed)

Step 1: Synthesis of N-benzyl glycine ethyl ester N-benzyl glycine ethyl ester can be prepared by reacting commercially available glycine ethyl ester hydrochloride with benzaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.

Step 2: Michael Addition The N-benzyl glycine ethyl ester can then undergo a Michael addition reaction with an appropriate trifluoromethyl-activated alkene, such as 3,3,3-trifluoroprop-1-en-2-yl ketone, in the presence of a suitable base.

Step 3: Dieckmann Condensation The resulting adduct can then undergo an intramolecular Dieckmann condensation to form the corresponding β-keto ester within the pyrrolidine ring.

Step 4: Decarboxylation and Hydrolysis Subsequent hydrolysis and decarboxylation of the β-keto ester, followed by hydrolysis of the remaining ester group, would yield the desired this compound.

Note: This proposed synthesis would likely require significant optimization of reaction conditions, and purification of intermediates would be necessary at each step.

Potential Therapeutic Applications

Given the structural motifs present in this compound, it can be envisioned as a key building block for the development of therapeutic agents in several areas:

-

Neurodegenerative Diseases: The pyrrolidine scaffold is a common feature in drugs targeting the central nervous system.[4] Derivatives of this molecule could be explored as inhibitors of enzymes implicated in neurodegenerative processes, such as beta-secretase (BACE1) or glycogen synthase kinase 3β (GSK-3β).

-

Metabolic Disorders: Polyhydroxylated pyrrolidines are known inhibitors of glycosidases and have been investigated for the treatment of diabetes. The trifluoromethyl group could enhance the potency and pharmacokinetic profile of such inhibitors.

-

Oncology: Many kinase inhibitors and other anti-cancer agents incorporate heterocyclic scaffolds. The unique stereochemistry and electronic properties of this molecule could be leveraged to design novel inhibitors of cancer-related targets.

Caption: General workflow for utilizing the title compound in a drug discovery program.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for this compound is not available in the cited literature, the expected spectral characteristics can be predicted based on its structure.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ group, and a series of multiplets for the diastereotopic protons of the pyrrolidine ring. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would feature signals for the aromatic carbons, the benzylic carbon, the carbons of the pyrrolidine ring, the trifluoromethyl carbon (as a quartet due to C-F coupling), and the carbonyl carbon of the carboxylic acid (typically in the 170-180 ppm range).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹, and a strong C=O stretching absorption around 1700-1725 cm⁻¹. C-H stretching bands for the aromatic and aliphatic portions would also be present.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the exact mass of the molecule (273.0977 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the benzyl group.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed[1]

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique structural features, combining a chiral pyrrolidine scaffold with a metabolically robust trifluoromethyl group and a readily functionalizable carboxylic acid, make it an attractive starting point for the synthesis of novel therapeutic agents. While further research is needed to fully elucidate its biological activities and to develop optimized synthetic routes, the potential for this molecule to contribute to the development of new drugs for a range of diseases is significant.

References

-

Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. MDPI. Available from: [Link]

-

This compound | C13H14F3NO2 | CID 19691367. PubChem. Available from: [Link]

-

SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available from: [Link]

-

A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Arkivoc. Available from: [Link]

-

In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University. Available from: [Link]

- Process for preparing 3-trifluoromethyl benzyl chloride - European Patent Office. Google Patents.

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. Available from: [Link]

-

Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.org. Available from: [Link]

-

Methyl1-benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylate. MySkinRecipes. Available from: [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives - European Patent Office. Google Patents.

- Synthesis of pyrrolidine - Google Patents. Google Patents.

-

A “building block triangle” representing building blocks for medicinal chemistry. ResearchGate. Available from: [Link]

-

1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide | C12H17N3O | CID 3415100. PubChem. Available from: [Link]

-

Spectroscopic Analysis ‒ ISIC - EPFL. EPFL. Available from: [Link]

Sources

spectroscopic data (NMR, IR, MS) for 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Disclaimer: As of January 2026, publicly accessible, experimentally verified is not available. The following guide has been constructed by a Senior Application Scientist to provide a scientifically rigorous and predictive analysis based on the compound's structure. The presented data is a well-reasoned hypothesis of the expected results from spectroscopic analysis and is intended to serve as a reference for researchers and drug development professionals.

Introduction

This compound is a unique heterocyclic compound featuring a pyrrolidine ring, a trifluoromethyl group, a carboxylic acid, and a benzyl protective group. This combination of functionalities makes it a potentially valuable building block in medicinal chemistry and drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the carboxylic acid provides a handle for further derivatization. Accurate structural confirmation is paramount, and this guide provides a comprehensive overview of the expected spectroscopic data for this molecule.

This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. The analysis is grounded in established principles of spectroscopy and provides insights into the experimental choices and data interpretation.

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound presents several key features that will be reflected in its spectroscopic data. The chiral center at the 3-position, the diastereotopic protons on the pyrrolidine ring and the benzyl group, and the presence of fluorine will all contribute to a complex and informative set of spectra.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity nucleus, and a spectrum can be obtained quickly with a small number of scans.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the methylene protons in the pyrrolidine ring and the benzyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift, which will be exchangeable with D₂O. |

| 7.2-7.4 | m | 5H | Ar-H | The five protons of the phenyl ring are expected to appear as a complex multiplet in the aromatic region. |

| ~3.6-3.8 | m | 2H | N-CH₂-Ph | These benzylic protons are diastereotopic and are expected to appear as a complex multiplet, likely an AB quartet. |

| ~3.0-3.4 | m | 4H | Pyrrolidine CH₂ | The two sets of methylene protons on the pyrrolidine ring are diastereotopic and will likely appear as complex, overlapping multiplets. |

| ~2.2-2.6 | m | 2H | Pyrrolidine CH₂ | The remaining methylene protons of the pyrrolidine ring will also be a complex multiplet. |

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | COOH | The carbonyl carbon of the carboxylic acid is expected to be significantly downfield. |

| ~138 | Ar-C (quat) | The quaternary carbon of the phenyl ring attached to the benzylic methylene group. |

| ~129 | Ar-CH | Aromatic methine carbons. |

| ~128 | Ar-CH | Aromatic methine carbons. |

| ~127 | Ar-CH | Aromatic methine carbons. |

| ~125 (q) | CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~65 (q) | C-CF₃ | The quaternary carbon of the pyrrolidine ring attached to the CF₃ group will show a quartet splitting due to coupling with fluorine. |

| ~60 | N-CH₂-Ph | The benzylic carbon. |

| ~55 | Pyrrolidine CH₂ | Methylene carbons of the pyrrolidine ring. |

| ~53 | Pyrrolidine CH₂ | Methylene carbons of the pyrrolidine ring. |

| ~35 | Pyrrolidine CH₂ | Methylene carbon of the pyrrolidine ring. |

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

The ¹⁹F NMR spectrum is expected to be very simple.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -75 | s | CF₃ | The three fluorine atoms of the trifluoromethyl group are equivalent and are expected to appear as a singlet in the proton-decoupled spectrum. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet. For Attenuated Total Reflectance (ATR) IR, the solid sample can be placed directly on the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch | The broadness is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. |

| ~3030 | Medium | Aromatic C-H stretch | Characteristic C-H stretching of the phenyl ring. |

| ~2950 | Medium | Aliphatic C-H stretch | C-H stretching of the pyrrolidine and benzylic methylene groups. |

| ~1710 | Strong | C=O stretch | The carbonyl stretch of the carboxylic acid. |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch | Aromatic ring skeletal vibrations. |

| ~1100-1300 | Strong | C-F stretch | The C-F bonds of the trifluoromethyl group will give rise to strong absorption bands in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like this one.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

-

Data Analysis: Determine the accurate mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Predicted Mass Spectrometry Data (ESI-HRMS)

-

Calculated Exact Mass: C₁₃H₁₄F₃NO₂ = 289.0977

-

Expected [M+H]⁺: 290.1050

-

Expected [M-H]⁻: 288.0904

Predicted Fragmentation Pathway

The fragmentation of the molecule will likely proceed through characteristic losses of functional groups.

Caption: Predicted ESI⁺ fragmentation pathway for this compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of this compound. The predicted NMR, IR, and MS data are based on the fundamental principles of spectroscopy and the known effects of the various functional groups within the molecule. While this guide presents a hypothetical data set, it serves as a valuable tool for researchers by illustrating the expected spectral features and providing detailed experimental protocols for data acquisition. The successful synthesis and characterization of this compound would be a valuable contribution to the field of medicinal chemistry.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer. [Link]

The Strategic Incorporation of the Trifluoromethyl Group in Pyrrolidine Derivatives: A Paradigm in Modern Medicinal Chemistry

An In-depth Technical Guide:

Abstract

The convergence of the pyrrolidine scaffold, a privileged structure in medicinal chemistry, with the trifluoromethyl (CF3) group represents a powerful strategy in modern drug design. This guide provides a comprehensive technical overview of the multifaceted roles the trifluoromethyl group plays in modulating the pharmacological profile of pyrrolidine derivatives. We will explore the profound impact of this unique functional group on key physicochemical properties, including lipophilicity, metabolic stability, and basicity (pKa), and how these alterations translate into enhanced biological activity, target affinity, and selectivity. Through an examination of underlying mechanistic principles, illustrative case studies, and detailed synthetic protocols, this document serves as an in-depth resource for researchers, scientists, and drug development professionals seeking to harness the synergistic potential of trifluoromethylated pyrrolidines in their therapeutic discovery endeavors.

Introduction: A Union of Privileged Scaffolds and High-Performance Functional Groups

1.1 The Pyrrolidine Ring: A Cornerstone of Biologically Active Molecules

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a ubiquitous structural motif found in a vast array of natural products, including alkaloids and the essential amino acid proline.[1] Its prevalence in biologically active compounds has earned it the status of a "privileged scaffold" in medicinal chemistry.[1] The non-planar, puckered conformation of the pyrrolidine ring provides a three-dimensional framework that can be strategically decorated with substituents to achieve precise spatial orientations for optimal interaction with biological targets.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key anchoring point for various side chains.[2] The conformational flexibility of the pyrrolidine ring, which can be constrained or biased by appropriate substitution, allows for the fine-tuning of a molecule's shape to fit into the binding pockets of enzymes and receptors.[2]

1.2 The Trifluoromethyl Group: A "Super-Methyl" in Drug Design

The trifluoromethyl (CF3) group has emerged as a crucial functional group in contemporary drug design, often considered a "bioisostere" of the methyl group, but with significantly altered electronic properties.[3] Its incorporation into drug candidates can profoundly influence their pharmacological profiles.[4] The strong electron-withdrawing nature of the three fluorine atoms imparts a high degree of electronegativity to the CF3 group, impacting the acidity and basicity of neighboring functional groups.[3] The C-F bond is exceptionally strong, rendering the CF3 group highly resistant to metabolic degradation, thereby enhancing the metabolic stability and in vivo half-life of a drug.[5] Moreover, the CF3 group is significantly more lipophilic than a hydrogen atom and can modulate a molecule's overall lipophilicity, which is a critical parameter for membrane permeability and bioavailability.[4][5]

1.3 The Strategic Advantage of Combining Pyrrolidine and Trifluoromethyl Groups

The deliberate incorporation of a trifluoromethyl group onto a pyrrolidine scaffold is a powerful tactic to synergistically enhance the drug-like properties of a molecule. This combination can lead to improvements in:

-

Potency and Selectivity: By altering the electronic and steric properties of the pyrrolidine ring, the CF3 group can enhance binding affinity and selectivity for the intended biological target.[5]

-

Metabolic Stability: The CF3 group can block sites of metabolic oxidation on the pyrrolidine ring, leading to a longer duration of action.[5]

-

Pharmacokinetics: Modulation of lipophilicity and pKa can optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][6]

-

Conformational Control: The steric bulk of the CF3 group can influence the puckering of the pyrrolidine ring, locking it into a bioactive conformation.[2]

This guide will delve into the technical details of these effects, providing the reader with a robust understanding of why this structural combination is increasingly being explored in the quest for novel therapeutics.

Impact of Trifluoromethylation on the Physicochemical Properties of Pyrrolidine Derivatives

The introduction of a trifluoromethyl group onto the pyrrolidine ring induces significant and predictable changes in a molecule's physicochemical properties. Understanding these changes is paramount for rational drug design.

2.1 Lipophilicity (LogP)

The trifluoromethyl group is highly lipophilic and its addition to a pyrrolidine derivative generally increases the molecule's octanol-water partition coefficient (LogP). This enhanced lipophilicity can improve a compound's ability to cross cellular membranes, including the blood-brain barrier.[5] For instance, the well-known antidepressant fluoxetine (Prozac) features a trifluoromethyl group that contributes to its lipophilicity, facilitating its entry into the central nervous system.[5] However, an excessive increase in lipophilicity can lead to poor aqueous solubility and increased non-specific binding. Therefore, the position and number of CF3 groups must be carefully considered to achieve an optimal LogP for the desired therapeutic application.

Table 1: Comparative LogP Values of Unsubstituted vs. Trifluoromethylated Pyrrolidine Analogs (Illustrative)

| Compound | Structure | LogP (Calculated) |

| Pyrrolidine | (Structure of Pyrrolidine) | 0.46 |

| 2-(Trifluoromethyl)pyrrolidine | (Structure of 2-CF3-Pyrrolidine) | 1.35 |

| 3-(Trifluoromethyl)pyrrolidine | (Structure of 3-CF3-Pyrrolidine) | 1.35 |

Note: LogP values are estimations and can vary based on the calculation method and the rest of the molecular structure.

2.2 Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[5] The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[5] When placed at a metabolically vulnerable position on the pyrrolidine ring, the CF3 group can act as a "metabolic shield," preventing enzymatic degradation and prolonging the drug's half-life in the body.[6]

2.3 Acidity/Basicity (pKa)

The strongly electron-withdrawing nature of the trifluoromethyl group significantly influences the pKa of the pyrrolidine nitrogen. By pulling electron density away from the nitrogen atom, the CF3 group reduces its basicity, thereby lowering its pKa.[3] This modulation of pKa can have profound effects on a drug's behavior. A lower pKa means that at physiological pH (around 7.4), a smaller proportion of the pyrrolidine nitrogen will be protonated. This can affect the strength of ionic interactions with the target protein and can also influence the drug's solubility, permeability, and potential for off-target effects related to interactions with ion channels. A molecule with a CF3 group attached to a tertiary stereogenic center in a heteroaliphatic ring showed improved drug potency against reverse transcriptase by lowering the pKa of a cyclic carbamate, which facilitated a key hydrogen bonding interaction with the protein.[7]

Table 2: Estimated pKa Values of Pyrrolidine and Trifluoromethylated Analogs (Illustrative)

| Compound | Structure | pKa (Calculated) |

| Pyrrolidine | (Structure of Pyrrolidine) | 11.27 |

| 2-(Trifluoromethyl)pyrrolidine | (Structure of 2-CF3-Pyrrolidine) | ~8-9 |

| 3-(Trifluoromethyl)pyrrolidine | (Structure of 3-CF3-Pyrrolidine) | ~9-10 |

Note: pKa values are estimations and are highly dependent on the specific molecular context.

2.4 Conformational Effects

The steric bulk of the trifluoromethyl group can play a crucial role in dictating the conformational preferences of the pyrrolidine ring.[2] The five-membered ring of pyrrolidine is not planar and exists in a dynamic equilibrium between various "envelope" and "twist" conformations. The introduction of a bulky CF3 group can create a steric bias, favoring a specific conformation that may be more complementary to the binding site of the target protein. This "conformational locking" can lead to a significant increase in binding affinity and selectivity. For example, a cis-4-CF3 substituent on a pyrrolidine scaffold has been shown to enforce a pseudo-axial conformation of other substituents, leading to full agonism at the GRP40 receptor.[2]

Enhancement of Pharmacological Activity and Selectivity

The cumulative effects of trifluoromethylation on the physicochemical properties of pyrrolidine derivatives often translate into improved pharmacological profiles.

3.1 Improved Binding Affinity

The trifluoromethyl group can enhance binding affinity through a variety of non-covalent interactions with the target protein:

-

Hydrophobic Interactions: The lipophilic nature of the CF3 group allows it to participate in favorable hydrophobic interactions within the binding pocket.[5]

-

Dipole-Dipole and Ion-Dipole Interactions: The highly polarized C-F bonds create a strong local dipole moment, which can engage in favorable electrostatic interactions with polar residues in the binding site.

-

Hydrogen Bonding: While not a classic hydrogen bond donor, the fluorine atoms of a CF3 group can act as weak hydrogen bond acceptors in certain contexts. More significantly, the electron-withdrawing effect of the CF3 group can modulate the hydrogen-bonding capacity of nearby functional groups.[5]

-

Orthogonal Multipolar Interactions: The unique electronic nature of the CF3 group can lead to favorable orthogonal interactions with aromatic rings in the binding site, a phenomenon that is being increasingly recognized in rational drug design.

3.2 Increased Selectivity

The steric and electronic perturbations introduced by the trifluoromethyl group can lead to enhanced selectivity for the desired target over other related proteins, including isoforms. This is often achieved by exploiting subtle differences in the shape and electronic environment of the binding sites of different proteins. A CF3 group may be well-tolerated in the binding pocket of the intended target but may clash with the architecture of off-targets, thereby improving the selectivity profile and reducing the potential for side effects.

Case Studies in Drug Discovery

While specific approved drugs with a simple trifluoromethyl-pyrrolidine core are not abundant, the principles are widely applied. For instance, in the development of anticonvulsant agents, pyrrolidine-2,5-dione derivatives bearing a phenylpiperazine moiety with a 3-trifluoromethyl group showed high activity in preclinical models.[2] This highlights the successful application of this strategy in modulating the pharmacological properties of pyrrolidine-containing compounds.

Furthermore, many complex drugs incorporate trifluoromethyl groups and heterocyclic rings that share structural and electronic similarities with pyrrolidine. For example, the anti-cancer drug Sorafenib contains a trifluoromethylphenyl group, and the HIV protease inhibitor Tipranavir features a trifluoromethyl-2-pyridyl moiety that is crucial for its interaction with the enzyme active site.[7]

Synthetic Strategies for Trifluoromethylated Pyrrolidines

The synthesis of trifluoromethylated pyrrolidines can be broadly approached in two ways: by introducing the CF3 group onto a pre-formed pyrrolidine ring, or by constructing the pyrrolidine ring from a trifluoromethylated building block.

5.1 Introduction of the Trifluoromethyl Group onto a Pre-existing Pyrrolidine Ring

This approach involves the direct trifluoromethylation of a pyrrolidine derivative. Various reagents and methods have been developed for this purpose, including:

-

Nucleophilic Trifluoromethylation: Using reagents like the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride source to add a CF3 anion to an electrophilic pyrrolidine precursor, such as an iminium ion or a carbonyl group.

-

Electrophilic Trifluoromethylation: Employing reagents like Umemoto's or Togni's reagents to deliver a "CF3+" equivalent to a nucleophilic pyrrolidine derivative, such as an enamine or an enolate.

-

Radical Trifluoromethylation: Generating a CF3 radical from precursors like trifluoroiodomethane (CF3I) or sodium trifluoromethanesulfinate (Langlois' reagent), which can then add to a pyrrolidine-based radical acceptor.

5.2 Synthesis of Pyrrolidines from Trifluoromethylated Building Blocks

This strategy involves the use of readily available starting materials that already contain the trifluoromethyl group. The pyrrolidine ring is then constructed around this core. This approach often provides better control over the position and stereochemistry of the CF3 group. A divergent synthesis of 4-trifluoromethyl pyrrolidines has been developed from the reaction of β-CF3-1,3-enynamides with 2-aminomalonates.[8]

Experimental Protocol: Synthesis of a 2-(Trifluoromethyl)indole (Illustrative of Domino Trifluoromethylation/Cyclization)

This protocol is adapted from a method for synthesizing 2-(trifluoromethyl)indoles and illustrates a common strategy of domino trifluoromethylation and cyclization, which can be conceptually applied to the synthesis of related heterocyclic systems.[9]

Objective: To synthesize a 2-(trifluoromethyl)indole derivative from a 2-alkynylaniline precursor using a copper-catalyzed domino reaction.

Materials:

-

2-Alkynylaniline derivative

-

Fluoroform-derived CuCF3 reagent

-

Anhydrous solvent (e.g., DMF or NMP)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried reaction flask under an inert atmosphere, add the 2-alkynylaniline derivative (1.0 equiv).

-

Add the anhydrous solvent to dissolve the starting material.

-

Add the fluoroform-derived CuCF3 reagent (typically 1.5-2.0 equiv).

-

Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the required time (monitored by TLC or LC-MS).

-

Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 2-(trifluoromethyl)indole.

Self-Validation: The success of the reaction can be confirmed by spectroscopic analysis (1H NMR, 13C NMR, 19F NMR, and MS) of the purified product. The characteristic signals for the CF3 group in 19F NMR and the correct mass in MS will validate the identity of the product.

Visualization of Key Concepts

Diagram 1: Workflow for Evaluating the Impact of Trifluoromethylation

Caption: Key physicochemical property changes in a pyrrolidine ring upon trifluoromethylation.

Future Perspectives and Conclusion

The strategic use of the trifluoromethyl group in modifying pyrrolidine-containing molecules continues to be a highly fruitful area of research in medicinal chemistry. As our understanding of the subtle interplay between fluorine substitution and biological activity deepens, we can expect the development of even more sophisticated strategies for the design of trifluoromethylated pyrrolidines with tailored pharmacological profiles. Advances in synthetic methodologies will undoubtedly make these valuable building blocks more accessible, further accelerating their application in drug discovery.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. ResearchGate. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

-

Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]

-

allenamides, Fluorinated Conjugated Dienes, and 4-Trifluoromethyl Pyrrolidines: Divergent Synthesis from the Reaction of β-CF 3 -1,3-enynamides with 2-Aminomalonates. ACS Publications. [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Introduction and Scientific Context

1-Benzyl-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a synthetic compound featuring a highly functionalized pyrrolidine scaffold. The pyrrolidine ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This particular molecule incorporates several key chemical features that dictate its physicochemical properties and potential applications: a tertiary amine within the pyrrolidine ring, a lipophilic benzyl group, a chiral quaternary carbon center, a strongly electron-withdrawing trifluoromethyl group, and a polar carboxylic acid moiety.[3][4] The trifluoromethyl group is of particular interest in drug design as it can enhance metabolic stability, binding affinity, and cell permeability.[5]

Given its potential as a key intermediate or building block in the synthesis of novel pharmaceutical agents, rigorous analytical characterization is imperative.[4][6] This application note provides a comprehensive, multi-technique guide for researchers and drug development professionals to confirm the chemical identity, structure, and purity of this compound. The described protocols are designed as a self-validating system, where orthogonal analytical techniques provide complementary data to build a complete and trustworthy characterization profile.

Physicochemical Properties Summary

A summary of the key computed and known properties of the target compound is presented below for reference.[3][7]

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄F₃NO₂ | [7] |

| Molecular Weight | 273.25 g/mol | [3] |

| CAS Number | 186203-08-7 | [7] |

| IUPAC Name | This compound | [3] |

| Monoisotopic Mass | 273.09766318 Da | [3] |

| Topological Polar Surface Area | 40.5 Ų | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

Integrated Analytical Workflow

A successful characterization relies on the integration of multiple analytical techniques. Each method provides a unique piece of the structural puzzle. The workflow below illustrates a logical progression from initial purity assessment to definitive structural elucidation and elemental composition confirmation.

Caption: Key FTIR vibrational modes for the target compound.

Elemental Analysis

Principle & Rationale: Elemental analysis provides experimental verification of the compound's empirical formula by determining the mass percentages of carbon, hydrogen, and nitrogen. This technique serves as a final, fundamental confirmation of the compound's composition. [8]

Protocol

-

Sample Preparation: Submit a high-purity, dried sample (~2-3 mg) to a certified analytical laboratory for CHN analysis.

-

Data Comparison: Compare the experimentally determined percentages to the theoretical values calculated from the molecular formula C₁₃H₁₄F₃NO₂.

Expected Composition:

| Element | Theoretical Mass % | Experimental Value |

| Carbon (C) | 57.14% | ± 0.4% |

| Hydrogen (H) | 5.16% | ± 0.4% |

| Nitrogen (N) | 5.13% | ± 0.4% |

A close correlation between the theoretical and experimental values (typically within ±0.4%) provides strong evidence for the assigned molecular formula.

Conclusion

The suite of analytical methods described in this application note provides a robust and self-validating framework for the complete characterization of this compound. By combining chromatographic purity assessment (HPLC), molecular weight confirmation (MS), detailed structural mapping (NMR), functional group identification (FTIR), and elemental composition verification (Elemental Analysis), researchers can establish the identity, structure, and purity of this valuable synthetic building block with the highest degree of scientific confidence.

References

-

Nakajima, R., & Yamato, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19691367, this compound. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of pure drug, polyvinyl pyrrolidine (PVP), Pluronic F68,... ResearchGate. Retrieved from [Link]

-

eScholarship. (n.d.). Structure-property relationships of fluorinated carboxylic acid bioisosteres. eScholarship, University of California. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acids. Chemistry LibreTexts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Isothiourea-Catalysed Enantioselective Michael Addition of N-heterocyclic Pronucleophiles to α,β-Unsaturated Aryl Esters. The Royal Society of Chemistry. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. YouTube. Retrieved from [Link]

-

Shimadzu. (n.d.). Simultaneous Analysis of Carboxylic Anhydrides and Hydrolysates Using Supercritical Fluid Chromatography. Shimadzu. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-benzyl-5-oxo-3-pyrrolidinecarboxylic acid, methyl ester. SpectraBase. Retrieved from [Link]

-

SciSpace. (2021). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a. SciSpace. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Oregon State University. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3415100, 1-Benzyl-pyrrolidine-3-carboxylic acid hydrazide. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound | C13H14F3NO2 | CID 19691367 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Structure-property relationships of fluorinated carboxylic acid bioisosteres [escholarship.org]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. chemscene.com [chemscene.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Notes & Protocols: N-Debenzylation of 1-Benzylpyrrolidine Derivatives

Abstract: The N-benzyl group is a stalwart protecting group for secondary amines, prized for its stability under a wide range of reaction conditions. Its effective removal is a critical step in numerous synthetic pathways, particularly in pharmaceutical and agrochemical development. This guide provides an in-depth analysis and detailed protocols for the three most effective and commonly employed methods for the N-debenzylation of 1-benzylpyrrolidine derivatives: catalytic hydrogenation, transfer hydrogenation, and chemical cleavage using α-chloroethyl chloroformate (ACE-Cl). We delve into the mechanistic underpinnings, substrate compatibility, and practical considerations for each method to empower researchers to make informed decisions for their specific synthetic challenges.

Strategic Selection of a Debenzylation Protocol

Choosing the appropriate debenzylation method is paramount and depends critically on the functional groups present in the substrate, the desired scale of the reaction, and the available laboratory equipment. A misaligned choice can lead to failed reactions, undesired side products, or the reduction of other sensitive moieties.

Key Considerations:

-

Chemoselectivity: Does the molecule contain other reducible groups? Alkenes, alkynes, nitro groups, benzyl ethers, and some aromatic heterocycles are susceptible to reduction under standard catalytic hydrogenation conditions. In such cases, a chemical method like ACE-Cl cleavage is often superior.

-

Safety & Equipment: Catalytic hydrogenation requires specialized equipment to handle hydrogen gas safely (e.g., a Parr shaker or H-Cube® system). Transfer hydrogenation offers a safer, more accessible alternative by avoiding flammable H₂ gas.

-

Scalability: Catalytic hydrogenation is highly scalable and generates minimal waste (only toluene as a byproduct), making it ideal for large-scale industrial applications. Chemical methods like ACE-Cl can be more costly and generate more waste, making them better suited for lab-scale synthesis.

-

Catalyst Poisoning: Substrates containing sulfur or certain nitrogen heterocycles can poison palladium catalysts, reducing their efficacy. In these instances, higher catalyst loading, additives, or alternative methods may be necessary.[1]

The following decision workflow provides a logical path for selecting the optimal protocol.

Caption: Decision workflow for selecting an N-debenzylation method.

Protocol 1: Catalytic Hydrogenolysis

This is the quintessential method for N-debenzylation, valued for its clean reaction profile and high efficiency.[2][3] The reaction involves the cleavage of the benzylic C-N bond by hydrogen gas, mediated by a heterogeneous metal catalyst.[2]

Mechanism & Rationale: The reaction occurs on the surface of a palladium catalyst. Both the 1-benzylpyrrolidine derivative and molecular hydrogen adsorb onto the palladium surface. H₂ undergoes dissociative chemisorption to form reactive palladium hydride species.[2] These species then effect the hydrogenolysis of the activated benzylic C-N bond, releasing the desired pyrrolidine and toluene as the sole byproduct.[2] Alcoholic solvents like methanol or ethanol are typically used as they are inert and effectively dissolve the substrate.[2] For substrates where the free amine product might poison the catalyst, the addition of an acid (e.g., acetic acid or HCl) can be beneficial by forming the amine salt, thereby increasing reaction rates.[1][4][5]

Detailed Step-by-Step Protocol:

-

Reaction Setup:

-

To a suitable high-pressure reaction vessel (e.g., a Parr bottle), add the 1-benzylpyrrolidine derivative (1.0 mmol, 1.0 equiv).

-

Add the chosen solvent (e.g., Methanol or Ethanol, 10-20 mL).

-

Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add the catalyst. The most common choice is 10% Palladium on Carbon (Pd/C), typically at a loading of 10-20 mol% relative to the substrate.[2] For more challenging substrates, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[2]

-

-

Hydrogenation:

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Carefully purge the vessel by evacuating the atmosphere and backfilling with hydrogen gas. Repeat this cycle 3-5 times to ensure all oxygen is removed.[2]

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm or 15-60 psi). For laboratory scale, a hydrogen-filled balloon is often sufficient.[4]

-

Begin vigorous stirring. Efficient agitation is crucial for ensuring proper mixing of the three-phase system (solid catalyst, liquid solution, hydrogen gas).[4]

-

-

Reaction Monitoring:

-

Allow the reaction to proceed at room temperature. Monitor the reaction's progress periodically by TLC or LC-MS until the starting material is fully consumed. Reactions are typically complete within 2-24 hours.

-

-

Work-up and Isolation:

-

Upon completion, carefully vent the hydrogen atmosphere and purge the vessel with an inert gas (N₂ or Ar).

-

CAUTION: The Pd/C catalyst is pyrophoric, especially when dry and exposed to air. Do not allow the filter cake to dry out.[2]

-

Dilute the reaction mixture with the reaction solvent (e.g., methanol) and filter through a pad of Celite® to remove the catalyst.[2][6]

-

Wash the Celite® pad thoroughly with additional solvent (2-3 times).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude debenzylated pyrrolidine.

-

The crude product can be purified further by column chromatography, distillation, or crystallization if necessary.

-

| Substrate Type | Catalyst | H₂ Pressure | Temp (°C) | Time (h) | Typical Yield (%) |

| Simple Alkyl Pyrrolidine | 10% Pd/C (10 mol%) | 1 atm (balloon) | 25 | 4-8 | >95 |

| Electron-rich Aryl Pyrrolidine | 10% Pd/C (15 mol%) | 3 atm | 25 | 6-12 | 90-95 |

| Sterically Hindered | 20% Pd(OH)₂/C (20 mol%) | 4 atm | 60 | 14-24 | 85-90[6] |

| Catalyst-poisoning Moiety | 10% Pd/C (20 mol%) + AcOH | 3 atm | 40 | 12-18 | 70-85[4] |

Protocol 2: Catalytic Transfer Hydrogenation

This method is a highly convenient and safer alternative to using pressurized hydrogen gas, making it exceptionally well-suited for standard laboratory settings.[2] It utilizes a hydrogen donor molecule that, in the presence of a catalyst, transfers hydrogen to the substrate.

Mechanism & Rationale: The mechanism is analogous to catalytic hydrogenolysis, but the source of hydrogen is a donor molecule rather than H₂ gas. Ammonium formate is a widely used and effective hydrogen donor.[7][8][9] In the presence of Pd/C, it decomposes on the catalyst surface to produce hydrogen, ammonia, and carbon dioxide. The in situ generated hydrogen is then used for the hydrogenolysis of the C-N bond. This method avoids the need for specialized pressure equipment and is often faster and more efficient for small-scale reactions.[9]

Detailed Step-by-Step Protocol:

-

Reaction Setup:

-

In a standard round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1-benzylpyrrolidine derivative (1.0 mmol, 1.0 equiv) in a suitable solvent (Methanol is preferred, 10-15 mL).

-

Add the catalyst (e.g., 10% Pd/C, typically 0.5 to 1.0 times the weight of the substrate).

-

Add the hydrogen donor, ammonium formate (HCOONH₄), in excess (typically 3-5 equivalents).

-

-

Reaction:

-

Stir the suspension at room temperature or heat to a gentle reflux (40-65 °C) to increase the reaction rate. The decomposition of ammonium formate is endothermic, so gentle heating is often beneficial.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 30 minutes to 4 hours.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

-

CAUTION: The catalyst remains pyrophoric. Keep the filter cake wet.

-

Concentrate the filtrate under reduced pressure.

-

The resulting residue will contain the product and ammonium formate salts. Redissolve the residue in dichloromethane or ethyl acetate and wash with water or a saturated brine solution to remove the salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the debenzylated product.

-

| Hydrogen Donor | Equivalents | Temp (°C) | Time (h) | Key Advantages |

| Ammonium Formate | 3-5 | 25-65 | 0.5-4 | Readily available, clean byproducts (NH₃, CO₂).[7][9] |

| Formic Acid | 3-5 | 25-80 | 1-6 | Product isolated as formate salt; can be acidic. |

| 1,4-Cyclohexadiene | 2-3 | 60-80 | 2-8 | Forms stable benzene byproduct. |

Protocol 3: Chemical Cleavage with α-Chloroethyl Chloroformate (ACE-Cl)

This protocol is the method of choice when the substrate contains functional groups that are incompatible with reductive conditions. The reaction proceeds via a two-step sequence involving a carbamate intermediate.[10]

Mechanism & Rationale: The reaction is initiated by the nucleophilic attack of the tertiary amine nitrogen onto the ACE-Cl reagent. This forms a transient quaternary ammonium salt that rapidly rearranges. The cleavage is selective, with the benzyl group being preferentially removed over other alkyl groups due to the stability of the resulting benzyl carbocation-like transition state.[10] This forms a stable 1-chloroethyl carbamate intermediate and benzyl chloride.[10] In the second step, this carbamate is readily cleaved by methanolysis to afford the desired secondary amine hydrochloride, along with methyl formate and methyl chloride as byproducts.

Caption: Two-step mechanism of ACE-Cl mediated N-debenzylation.

Detailed Step-by-Step Protocol:

-

Carbamate Formation:

-

CAUTION: ACE-Cl is corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere.

-

Dissolve the 1-benzylpyrrolidine derivative (1.0 mmol, 1.0 equiv) in an anhydrous aprotic solvent (e.g., Dichloroethane (DCE) or Toluene, 10 mL) in a flask equipped with a reflux condenser and drying tube.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add α-chloroethyl chloroformate (ACE-Cl) (1.1-1.2 equiv) dropwise.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (typically 80-110 °C).

-

-

Reaction Monitoring (Step 1):

-

Monitor the formation of the carbamate intermediate by TLC or LC-MS. This step is usually complete within 1-3 hours.

-

-

Solvolysis (Methanolysis):

-

Once the starting material is consumed, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and any excess ACE-Cl.

-

Dissolve the crude carbamate residue in methanol (10-20 mL).

-

Heat the methanolic solution to reflux for 1-2 hours to effect the cleavage of the carbamate.

-

-

Work-up and Isolation:

-

Monitor the disappearance of the carbamate intermediate by TLC or LC-MS.

-

Upon completion, concentrate the solution under reduced pressure. The resulting solid or oil is the hydrochloride salt of the debenzylated pyrrolidine.

-

The product can be used as the salt or neutralized with a base (e.g., aq. NaHCO₃ or NaOH) and extracted with an organic solvent to yield the free amine. Further purification can be achieved via standard methods if required.

-

Comparative Summary and Troubleshooting

| Parameter | Catalytic Hydrogenation | Transfer Hydrogenation | ACE-Cl Cleavage |

| Chemoselectivity | Low (reduces many groups) | Low (reduces many groups) | High (tolerates most reducible groups) |

| Byproducts | Toluene only | Toluene, CO₂, NH₃ | Benzyl chloride, methyl formate, etc. |

| Safety | Requires H₂ gas handling | No H₂ gas needed | Uses corrosive/toxic reagents |

| Equipment | Pressure vessel needed | Standard glassware | Standard glassware |

| Scalability | Excellent | Good | Moderate (cost/waste) |

| Common Issues | Catalyst poisoning, stalled reaction | Incomplete reaction | Moisture sensitivity, incomplete solvolysis |

| Troubleshooting | Add acid, increase catalyst load/pressure | Increase temp, add more donor | Use anhydrous conditions, ensure full solvolysis |

References

-

Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. (2011). National Institutes of Health. [Link]

-

A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. (n.d.). Durham University. [Link]

-

Help with debenzylation of N-Benzyl. (2014). Sciencemadness Discussion Board. [Link]

-

Chemoselective debenzylation of N-benzyl tertiary amines with ceric ammonium nitrate. (2000). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. (1987). Semantic Scholar. [Link]

-

von Braun reaction. (n.d.). Wikipedia. [Link]

-

The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2004). Journal of Chemical Research. [Link]

-

Investigations into the N-dealkylation reaction of protected chelating agents. (2015). Organic & Biomolecular Chemistry. [Link]

-

Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (2020). ACS Omega. [Link]

-

Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. (2004). ResearchGate. [Link]

-

Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas. (2003). ACS Publications. [Link]

-